

physicochemical properties of 5-Bromo-2-(2-chlorophenoxy)pyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-(2-chlorophenoxy)pyrimidine
Cat. No.:	B1437479

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-Bromo-2-(2-chlorophenoxy)pyrimidine**

Introduction

5-Bromo-2-(2-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative that serves as a sophisticated building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a pyrimidine core, a bromine atom at the 5-position, and a 2-chlorophenoxy group at the 2-position—offers a versatile scaffold for developing complex molecular architectures. The pyrimidine moiety is a widespread heterocycle in biologically active compounds, including components of nucleic acids, making its derivatives highly valuable in drug discovery.^[1]

This guide provides a comprehensive overview of the core physicochemical properties of **5-Bromo-2-(2-chlorophenoxy)pyrimidine**. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for synthesis planning, analytical method development, and structure-activity relationship (SAR) studies. We will delve into its chemical identity, empirical properties, spectroscopic profile, and the experimental methodologies required for its characterization.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The following identifiers and structural representations define **5-Bromo-2-(2-chlorophenoxy)pyrimidine**.

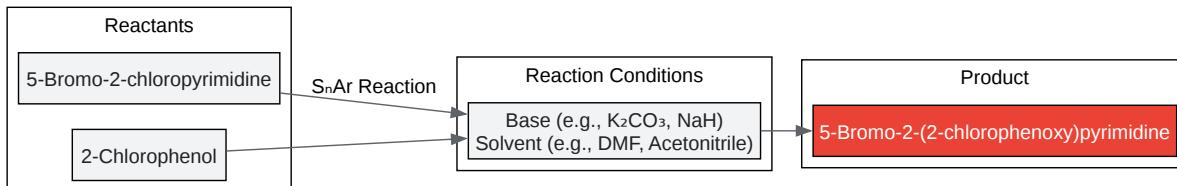
- Chemical Name: **5-Bromo-2-(2-chlorophenoxy)pyrimidine**
- CAS Number: 73254-96-3[\[2\]](#)
- Molecular Formula: C₁₀H₆BrClN₂O[\[2\]](#)
- Molecular Weight: 285.52 g/mol [\[2\]](#)

For computational and database referencing, the following machine-readable identifiers are crucial:

- InChI:InChI=1S/C10H6BrClN2O/c11-8-4-13-10(14-5-8)15-9-6-2-1-3-7(9)12/h1-6H
- SMILES:Clc1ccccc1Oc1ncc(Br)cn1

Caption: 2D Chemical Structure of **5-Bromo-2-(2-chlorophenoxy)pyrimidine**.

Core Physicochemical Properties


The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The data below has been consolidated from available chemical supplier databases.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[3]
Molecular Weight	285.52 g/mol	[2]
Boiling Point	398.4°C at 760 mmHg	[4]
Density	1.635 g/cm ³	[4]
XLogP3	3.68	[5]
Flash Point	194.9°C	[5]
Refractive Index	1.621	[5]

Note: Some data points are derived from suppliers for the isomeric 5-Bromo-2-(4-chlorophenoxy)pyrimidine but are expected to be very similar for the 2-chloro isomer.[5]

Synthesis and Reactivity Overview

Understanding the synthesis of **5-Bromo-2-(2-chlorophenoxy)pyrimidine** provides insight into its reactivity and potential impurities. The molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The key precursor, 5-Bromo-2-chloropyrimidine, is a versatile intermediate used in the synthesis of various pharmaceutical agents.[6][7] The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens.[1] This allows for a relatively straightforward substitution by the phenoxide ion generated from 2-chlorophenol.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **5-Bromo-2-(2-chlorophenoxy)pyrimidine**.

The reactivity of the final product is dominated by the C-Br bond at the 5-position. This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups.^{[8][9]} This dual-reactivity profile—SNAr at C2 followed by cross-coupling at C5—makes the 5-Bromo-2-chloropyrimidine scaffold a powerful tool in combinatorial chemistry and drug discovery.^[8]

Spectroscopic Profile and Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a publicly available, fully-analyzed spectrum for this specific molecule is not available, its expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

- ¹H NMR: The proton spectrum is expected to be distinct. The two protons on the pyrimidine ring (at C4 and C6) will appear as singlets or doublets (if coupled) in the downfield region (typically δ 8.5-9.0 ppm) due to the deshielding effect of the ring nitrogens. The four protons on the chlorophenyl ring will appear in the aromatic region (δ 7.0-7.8 ppm) with characteristic splitting patterns (multiplets) based on their substitution.
- ¹³C NMR: The carbon spectrum will show ten distinct signals. The pyrimidine carbons (C2, C4, C5, C6) will be in the δ 110-170 ppm range, with C2, C4, and C6 being the most downfield due to their proximity to nitrogen atoms.^[10] The carbon attached to the bromine (C5) will also be significantly shifted. The six carbons of the chlorophenyl ring will appear in the typical aromatic region (δ 120-150 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this molecule, the mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the natural abundance of bromine ($^{79}\text{Br}/\sim 50.7\%$, $^{81}\text{Br}/\sim 49.3\%$) and chlorine ($^{35}\text{Cl}/\sim 75.8\%$, $^{37}\text{Cl}/\sim 24.2\%$) isotopes. This results in a distinctive M, M+2, and M+4 pattern that is a hallmark of compounds containing one bromine and one chlorine atom.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard methodologies for determining the key properties of **5-Bromo-2-(2-chlorophenoxy)pyrimidine** in a laboratory setting.

Protocol 1: Determination of Melting Point

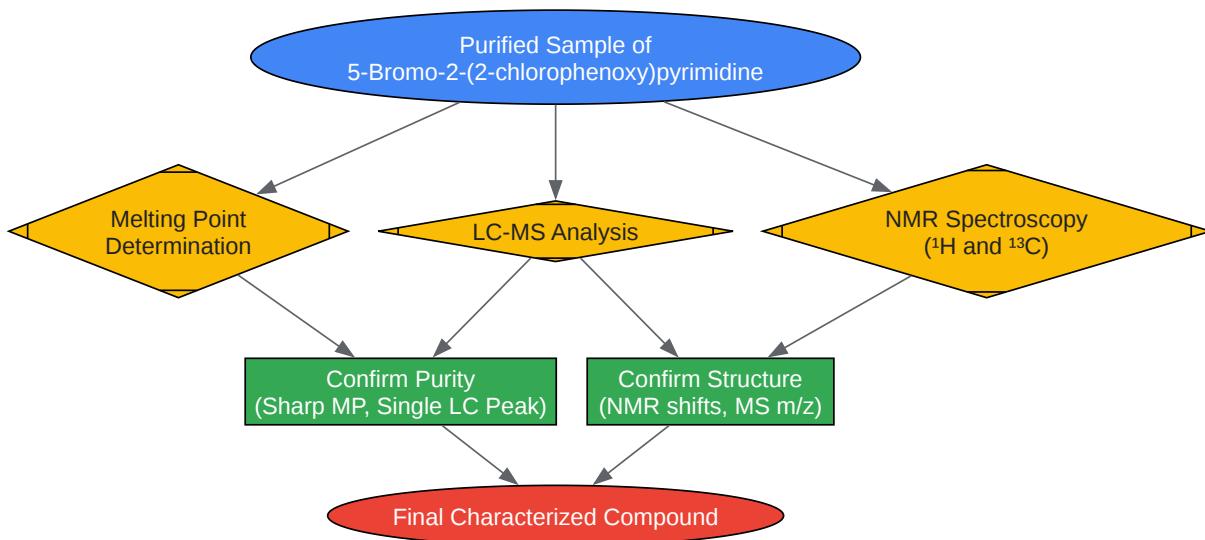
Causality: The melting point is a fundamental physical property indicative of purity. A sharp, narrow melting range typically signifies a high-purity crystalline solid.

- Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline **5-Bromo-2-(2-chlorophenoxy)pyrimidine** into a capillary tube, sealed at one end.
- Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.
- Measurement: Heat the sample at a ramp rate of approximately 10-15°C per minute for a rapid initial determination.
- Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reducing the ramp rate to 1-2°C per minute.
- Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: NMR Spectroscopic Analysis

Causality: This protocol is designed to acquire high-resolution NMR data for unambiguous structural confirmation. The choice of solvent is critical to ensure the sample dissolves

completely without interfering with the signals of interest.


- Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[10]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)) inside a 5 mm NMR tube.[10] Ensure the sample is fully dissolved.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio. [10]
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , more scans are required (e.g., 1024-4096). Use a relaxation delay of 2-10 seconds to ensure quantitative accuracy for all carbon environments.[10]
- Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the spectrum, calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C), and integrate the signals.

Protocol 3: Mass Spectrometry Analysis (LC-MS)

Causality: This protocol uses Liquid Chromatography coupled with Mass Spectrometry to confirm both the purity and molecular weight of the compound. LC separates the analyte from any potential impurities before it enters the mass spectrometer.

- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
- LC Method:
 - Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Run a gradient from 5% B to 95% B over 5-10 minutes to ensure elution.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 μ L.
- MS Method:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for pyrimidine derivatives.
 - Scan Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).
 - Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Verify that the molecular ion peak cluster matches the theoretical m/z and isotopic distribution for $C_{10}H_6BrClN_2O$.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physicochemical characterization of the title compound.

Conclusion

5-Bromo-2-(2-chlorophenoxy)pyrimidine is a chemical intermediate with well-defined physicochemical properties that make it a valuable tool for chemical synthesis. Its key features—a crystalline solid nature, a high boiling point, and a distinct spectroscopic signature—provide a solid foundation for its use in research and development. The differential reactivity of its C-Cl bond (for SNAr) and its C-Br bond (for cross-coupling) offers a strategic advantage in the construction of complex, biologically relevant molecules. The protocols and data presented in this guide serve as a comprehensive resource for scientists, enabling confident handling, characterization, and strategic implementation of this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-(2-chlorophenoxy)pyrimidine - 生产厂家 : 上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Bromo-2-(2-chlorophenoxy)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1437479#physicochemical-properties-of-5-bromo-2-2-chlorophenoxy-pyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com